molecular formula C10H11BrO B1342823 1-(4-Bromo-2-methylphenyl)propan-1-one CAS No. 709025-22-9

1-(4-Bromo-2-methylphenyl)propan-1-one

Cat. No.: B1342823
CAS No.: 709025-22-9
M. Wt: 227.1 g/mol
InChI Key: YWWIROVCDVQEGO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 4-methylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the use of phosphorus tribromide (PBr3) to brominate 4-methylpropiophenone. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high efficiency and yield, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methylpropiophenone.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-2-methylbenzoic acid or 4-Bromo-2-methylbenzaldehyde.

    Reduction: 4-Methylpropiophenone.

    Substitution: 4-Hydroxy-2-methylpropiophenone or 4-Amino-2-methylpropiophenone.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)propan-1-one is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

1-(4-Bromo-2-methylphenyl)propan-1-one can be compared with other similar compounds, such as:

    2-Bromo-1-(4-methylphenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromine atom.

    4-Bromo-2-methylpropiophenone: This compound has a similar structure but lacks the propanone group.

    4-Methylpropiophenone: This compound is the non-brominated analog of this compound.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWIROVCDVQEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709025-22-9
Record name 1-(4-bromo-2-methylphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (2.35 ml of 3M in diethyl ether, 7.05 mmol) is added slowly to a stirred solution of 4-bromo-N-methoxy-N,2-dimethylbenzamide (0.91 g, 3.53 mmol) in dry THF (40 ml) at 0° C. The reaction is stirred at 0° C. for 1 h followed by RT for 18 h. The reaction mixture is poured into saturated ammonium chloride solution to quench the reaction and concentrated in vacuo to remove most of the THF. The product is extracted with diethyl ether and the combined organic extracts are dried (MgSO4). The solvent is removed in vacuo and the resulting oil is purified by chromatography on silica eluting with iso-hexane:ethyl acetate (3:1) give the title product as a colourless oil. MS m/z 227.0 [M+H]+1H NMR (400 MHz, CDCl3) δ 1.18 (3H, t), 2.45 (3H, s), 2.88 (2H, d), 7.40 (1H, d), 7.43 (1H, s), 7.50 (1H, d).
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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